molecular formula C15H16BrN3O3 B2527528 5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide CAS No. 2034400-57-0

5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide

Cat. No.: B2527528
CAS No.: 2034400-57-0
M. Wt: 366.215
InChI Key: FQWWGSBKRMHGAU-XYPYZODXSA-N
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Description

5-Bromo-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide is a chemical compound of interest in various scientific research fields due to its unique structural characteristics and potential biological activity. This compound consists of a furan ring, a bromine atom, a cyclohexyl group substituted with a pyrimidine ring, and a carboxamide group. Its intricate structure implies the potential for diverse reactivity and utility in scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide generally involves multiple reaction steps including nucleophilic substitution, cyclization, and functional group modifications. Common synthetic routes involve:

  • Formation of Pyrimidin-2-yloxy Cyclohexane Derivative: : This may be achieved by reacting a pyrimidine-containing nucleophile with a cyclohexane derivative under nucleophilic substitution conditions.

  • Bromination: : The furan ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

  • Amidation: : Finally, the carboxylic acid derivative of the brominated furan can be coupled with the cyclohexyl derivative using coupling agents like carbodiimides in the presence of a base to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity, while ensuring cost-effectiveness and scalability. This may involve using continuous flow reactors for consistent reaction conditions, and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound might undergo oxidation reactions, particularly at the furan ring.

  • Reduction: : Reduction reactions can target the bromine substituent or the carboxamide group.

  • Substitution: : The bromine atom on the furan ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO₄, K₂Cr₂O₇

  • Reducing Agents: : LiAlH₄, NaBH₄

  • Nucleophiles: : Grignard reagents, organolithium compounds

Major Products Formed

  • From Oxidation: : Various oxidized furans or carboxylic acid derivatives.

  • From Reduction: : Amine derivatives or debrominated products.

  • From Substitution: : Various substituted furans, depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Utilized as an intermediate in complex organic synthesis.

Biology

  • Enzyme Inhibition Studies: : Potential use in studying enzyme interactions and inhibitions.

Medicine

  • Drug Development: : Investigated for potential therapeutic properties due to its unique structure.

Industry

  • Material Science: : Examined for its potential use in creating new materials with unique properties.

Mechanism of Action

The mechanism by which 5-Bromo-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide exerts its effects depends on its interaction with specific molecular targets. It may inhibit or modulate the activity of certain enzymes or receptors through:

  • Binding to active sites: : Competing with natural substrates or inhibitors.

  • Modulating pathways: : Affecting biological pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-furan-carboxylic acid

  • N-Cyclohexylfuran-2-carboxamide

  • Pyrimidin-2-yloxybenzene

Uniqueness

  • Structure: : The combination of bromine, furan, pyrimidine, and cyclohexyl groups is unique.

  • Reactivity: : Exhibits distinct reactivity due to its multifunctional groups.

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Properties

IUPAC Name

5-bromo-N-(4-pyrimidin-2-yloxycyclohexyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3/c16-13-7-6-12(22-13)14(20)19-10-2-4-11(5-3-10)21-15-17-8-1-9-18-15/h1,6-11H,2-5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWWGSBKRMHGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=C(O2)Br)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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